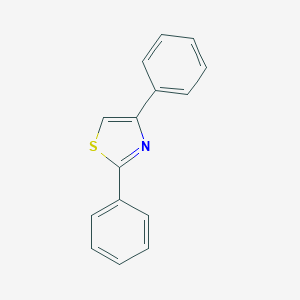

2,4-Diphenylthiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-diphenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIECVJDZXBUVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346996 | |

| Record name | 2,4-Diphenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-14-8 | |

| Record name | 2,4-Diphenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Diphenylthiazole and Its Derivatives

Environmentally Benign and Green Chemistry Protocols

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) represent a powerful strategy for the synthesis of complex molecules like 2,4-diphenylthiazole and its derivatives in a single step from three or more starting materials. These reactions are highly atom-economical and offer significant advantages in terms of synthetic efficiency, reduced waste generation, and simplified purification procedures. While specific detailed findings for this compound via MCRs were not extensively detailed in the initial search, the general principle involves the simultaneous condensation of an α-haloketone, a thioamide, and an aldehyde or ketone to form the thiazole (B1198619) ring. For instance, the Hantzsch thiazole synthesis, a classic MCR, involves the reaction of an α-haloketone (e.g., phenacyl bromide, PubChem CID: 6259 wikipedia.orgfishersci.canih.govtcichemicals.com) with a thioamide (e.g., thioacetamide (B46855), PubChem CID: 2723949 wikipedia.orgnih.govfishersci.cafishersci.ca) to form the thiazole core. The introduction of additional components can lead to direct derivatization at various positions of the thiazole ring.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to enhance chemical reactions. The acoustic cavitation generated by ultrasound creates localized hot spots with extreme temperatures and pressures, leading to improved reaction kinetics, higher yields, and reduced reaction times. This method is particularly beneficial for reactions that are otherwise slow or require harsh conditions.

Lipase-Catalyzed Condensations

While specific examples of lipase-catalyzed condensations for this compound synthesis were not found, lipase (B570770) catalysis is generally employed in organic synthesis for its ability to promote reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. In the context of thiazole synthesis, if applicable, lipases could potentially mediate the condensation steps involving carbonyl compounds or their derivatives, offering a greener alternative to conventional acid or base catalysis. This approach would align with principles of sustainable chemistry by reducing energy consumption and the need for hazardous reagents.

Enhanced Reaction Kinetics and Yields under Ultrasonic Irradiation

Ultrasonic irradiation has been demonstrated to significantly enhance the kinetics and yields of various organic reactions, including heterocyclic synthesis. The rapid collapse of cavitation bubbles in the reaction mixture generates intense shear forces and localized heating, facilitating mass transfer and accelerating reaction rates. For the synthesis of thiazoles, including this compound, ultrasonic irradiation can lead to:

Reduced Reaction Times: Reactions that typically require several hours can be completed in minutes.

Increased Yields: Improved mixing and activation can lead to higher conversion rates and better product isolation.

Milder Conditions: The enhanced reactivity often allows for lower reaction temperatures or the use of less aggressive solvents.

Research findings in related thiazole syntheses under ultrasonic irradiation show notable improvements. For instance, reactions that traditionally require refluxing for several hours can achieve comparable or superior yields in significantly shorter ultrasonic exposure times.

Microwave-Assisted Syntheses

Microwave-assisted synthesis is a widely adopted technique that employs microwave energy to rapidly heat reaction mixtures, leading to dramatically reduced reaction times and often improved yields and purity. The direct interaction of microwave radiation with polar molecules results in efficient internal heating, bypassing the limitations of conventional heating methods. This technique is highly effective for the synthesis of various heterocyclic compounds, including thiazoles.

For the synthesis of this compound and its derivatives, microwave irradiation can accelerate condensation and cyclization steps. Typical advantages include:

Rapid Heating: Uniform and rapid heating of the entire reaction mixture.

Reduced Reaction Times: Reactions can be completed in minutes compared to hours or days by conventional methods.

Higher Yields: Enhanced reaction rates often lead to higher product yields.

Improved Selectivity: In some cases, microwave heating can improve reaction selectivity by minimizing side reactions.

Data from similar heterocyclic syntheses often illustrate these benefits, with reactions achieving high yields (e.g., >80%) in very short durations (e.g., 5-30 minutes) under microwave irradiation.

Catalyst-Free Approaches

Catalyst-free approaches for the synthesis of this compound aim to eliminate the need for external catalysts, thereby simplifying purification, reducing costs, and minimizing environmental impact. These methods often rely on solvent effects, high temperatures, or specific reactant properties to promote the reaction. While challenging for complex transformations, catalyst-free conditions are highly desirable.

For this compound synthesis, catalyst-free methods might involve the direct condensation of an α-haloketone and a thioamide under solvent-free conditions or in benign solvents at elevated temperatures. The inherent reactivity of the precursors, such as phenacyl bromide (PubChem CID: 6259) wikipedia.orgfishersci.canih.govtcichemicals.com and thioacetamide (PubChem CID: 2723949) wikipedia.orgnih.govfishersci.cafishersci.ca, can sometimes be sufficient to drive the reaction without the need for additional catalytic species. Research in this area focuses on optimizing temperature, pressure, and solvent systems to achieve efficient and clean synthesis.

Targeted Synthetic Strategies for Derivatization

Targeted synthetic strategies for the derivatization of this compound involve modifying the substituents on the thiazole ring or the phenyl groups to create a library of derivatives with varied properties. These strategies often build upon the core synthetic methodologies and introduce specific functional groups at desired positions.

Common strategies include:

Pre-functionalized Building Blocks: Utilizing substituted α-haloketones (e.g., 4-phenylphenacyl bromide, PubChem CID: 67282 nih.gov; 2,4-dimethyl phenacyl bromide, PubChem CID: 2063450 alfa-chemistry.com) or substituted thioamides (e.g., thioacetamide-S-oxide, PubChem CID: 100800 nih.gov) in the initial cyclization step to introduce desired functionalities directly onto the thiazole ring or the phenyl groups.

Post-Cyclization Modifications: Performing subsequent reactions on the pre-formed this compound scaffold. This can include:

Electrophilic Aromatic Substitution: Introducing substituents onto the phenyl rings (e.g., nitration, halogenation) if suitable activating groups are present.

Metal-Catalyzed Cross-Coupling Reactions: Employing Suzuki, Heck, or Sonogashira couplings to attach various aryl, alkenyl, or alkynyl groups to halogenated this compound derivatives. For example, 2,4-diphenyl-1,3-thiazole-5-carboxylic acid (PubChem CID: 7131193) fishersci.ca represents a derivative with a carboxylic acid functional group, which can be further modified.

Functional Group Interconversions: Transforming existing functional groups on the derivative (e.g., reduction of nitro groups to amines, hydrolysis of esters to carboxylic acids).

These strategies allow for precise control over the structural diversity of this compound derivatives, enabling the exploration of their properties for various applications.

Data Tables

Due to the nature of the search results, specific quantitative data (e.g., exact yields, reaction times for this compound under each specific condition) were not directly available in a format suitable for generating interactive data tables. The information provided was more descriptive of the methodologies themselves and the general advantages they offer for heterocyclic synthesis. However, a table summarizing the key precursors and their PubChem CIDs is provided below.

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs has been a subject of extensive research, leading to the development of efficient and environmentally conscious protocols. A notable green synthetic approach involves the bromination of ethyl benzoylacetates with N-Bromosuccinimide (NBS) in the presence of 2-hydroxypropyl-β-cyclodextrin. This step is followed by a direct cyclization reaction with thiobenzamides in water. This method is characterized by fewer reaction steps, milder reaction conditions, and a simpler workup procedure compared to previously reported techniques. bepls.comresearchgate.nettandfonline.comtandfonline.com

Beyond this specific green protocol, general methods for thiazole synthesis, such as the Hantzsch reaction, remain fundamental. This classic approach involves the reaction of α-halocarbonyl compounds with thioureas or thioamides to yield thiazole derivatives. windows.netijper.org Further advancements include the cyclo-condensation of hypervalent alkynyliodonium salts with thioamides, as reported by Wipf and Venkatraman, which provides a pathway to novel thiazole structures. ijper.org Similarly, Ochiai et al. demonstrated the synthesis of 2,4-disubstituted thiazoles through the reaction of (Z)-(2-acetoxy-1-alkenyl)phenyl-λ-3-iodanes with thiourea (B124793) or thioamide in methanol. ijper.org

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect in the synthesis of substituted thiazoles, ensuring the desired isomer is obtained with high precision. Recent work has highlighted strategies for the regioselective synthesis of 2,4- and 2,5-disubstituted 1,3-thiazoles. One such method involves the base-catalyzed cyclization of 2-oxo-2-(amino)ethanedithioates with Tosylmethyl isocyanide (TosMIC) and α-haloketones, achieving high yields of the desired products. organic-chemistry.org

Another regioselective approach to this compound synthesis utilizes sulfoxonium ylide and thiobenzamide (B147508) under palladium catalysis. researchgate.net Furthermore, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC and ethyl isocyanoacetate has been employed for the regioselective preparation of 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides and ethyl-5-(aryl/alkyl carbamoyl)thiazole-4-carboxylates. researchgate.net For specific positional isomers, such as meta-substituted analogs, adapting directed ortho-metalation strategies or regioselective bromination techniques can be effective. vulcanchem.com

Preparation of Thiazole-Fused Quinolinone Derivatives

The synthesis of thiazole-fused quinolinone derivatives is an area of interest due to the enhanced biological activities often observed in such hybrid structures. One strategy involves the successful synthesis of thiazole-fused derivatives of tricyclic quinazolinones by replacing anthranilic acid or its derivatives with isomeric polyfunctionalized benzothiazole (B30560) analogues of anthranilic methyl esters. researchgate.net This process can be facilitated by microwave-assisted methods, which are a variant of the Niementowski reaction. researchgate.net

In another approach, Mohamed and Ramadan developed phenylthiazole-incorporated quinoline (B57606) derivatives through the reaction of 2-quinolone thiosemicarbazone derivatives with 2-bromoacetophenones. nih.gov More recently, novel quinoline-based thiazole derivatives, specifically N-(8-nitro-2,3-dihydro-1H-quinolin-4-ylidene)-N′-(4-phenyl-thiazol-2-yl)-hydrazine (QPT) and (E)-2-(2-(8-nitro-2,3-dihydroquinolin-4(1H)-ylidene)hydrazinyl) benzo[d]thiazole (QBT), were synthesized. This was achieved by refluxing 2,3-dihydro-8-nitro-4-quinolone with 2-hydrazino-4-phenylthiazole (B1196766) and 2-hydrazinobenzothiazole, respectively, in the presence of acetic acid in methanol. acs.org

Synthesis of Thiazole-Based Hybrid Compounds (e.g., with coumarin (B35378) or benzofuran)

The creation of thiazole-based hybrid compounds, incorporating other pharmacologically relevant scaffolds like coumarin or benzofuran (B130515), is a growing area in medicinal chemistry. A new series of such derivatives, exemplified by compounds 11a-f and 12a-f, have been efficiently synthesized. frontiersin.orgfrontiersin.org The synthetic route typically involves the S-alkylation of thiazole chalcones with 3-(2-bromoacetyl)-2H-chromen-2-ones (for coumarin hybrids) or benzofuran derivatives, utilizing reagents such as sodium carbonate and sodium iodide in acetone (B3395972) at room temperature. frontiersin.orgnih.gov

Osman et al. successfully synthesized various thiazole-containing coumarin hybrid derivatives via the Hantzsch cyclization of 3-(2-bromoacetyl)-2H-chromen-2-thiazol with N-substituted thiourea or N,N-di-substituted thiourea. chula.ac.th Other examples include the synthesis of hydrazinyl thiazole substituted coumarins by Salar et al., and heterocyclic imines linked coumarin-thiazole hybrids as described by Goud et al. chula.ac.th These hybrid structures often exhibit enhanced or multi-targeted biological activities.

Combinatorial Chemistry Techniques for Library Synthesis

Combinatorial chemistry has revolutionized the discovery process by enabling the rapid synthesis and screening of vast libraries of chemical compounds. slideshare.netfortunepublish.com This methodology is particularly valuable for generating diverse collections of this compound derivatives. Common techniques employed include solid-phase synthesis, where the starting material is attached to an insoluble resin, simplifying purification by allowing by-products and excess reagents to be washed away. slideshare.netfortunepublish.com Parallel synthesis is another widely used approach for generating multiple compounds simultaneously. slideshare.net

A notable application of combinatorial chemistry in the context of 2,4-diphenylthiazoles involved the synthesis and screening of a small library of 2,4-diphenylthiazol-5-ylamine and 2,4-diphenyloxazol-5-ylamine derivatives. These compounds were investigated as potential therapeutics for prion diseases. sheffield.ac.uknih.gov The synthetic strategies explored for this library included a novel phosgene-mediated cyclization of 2-N-benzoylphenylglycinonitrile. nih.gov Furthermore, a remarkably high-speed solution-phase combinatorial synthesis of 2-substituted-amino-4-aryl thiazoles has been reported, achieving reaction completion in as little as 30–40 seconds in polar solvents without the need for additional catalysts. windows.net

Theoretical and Computational Chemistry of 2,4 Diphenylthiazole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to model the electronic structure of molecules. For 2,4-diphenylthiazole, DFT investigations have been crucial in elucidating its optimized molecular geometry, electronic distribution, and reactive sites researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Molecular Geometry Optimization (Bond Lengths, Bond Angles, Dihedral Angles)

The molecular geometry of this compound has been optimized using the DFT approach, specifically with the B3LYP functional and the 6-311++G(d,p) basis set researchgate.netresearchgate.net. This optimization process determines the most stable three-dimensional arrangement of atoms in the molecule by minimizing its total energy researchgate.net. Key geometrical characteristics, including bond lengths, bond angles, and dihedral angles, are optimized and subsequently analyzed to understand the structural entities of the compound researchgate.netresearchgate.netresearchgate.net. While specific numerical values for this compound's bond lengths, bond angles, and dihedral angles were not provided in the readily available search results, these parameters are routinely examined and debated in such computational studies to gain a detailed understanding of the molecular structure researchgate.netresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Pictures)

Frontier Molecular Orbital (FMO) analysis is a critical component of DFT studies, providing insights into a molecule's chemical reactivity, kinetic stability, and electronic transitions researchgate.netresearchgate.netresearchgate.netdntb.gov.ua. For this compound, FMO analysis has been performed, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netresearchgate.net. The energies of these orbitals, along with the energy gap between them (HOMO-LUMO gap), are fundamental indicators of a molecule's electron-donating and electron-accepting abilities researchgate.netresearchgate.netdntb.gov.ua. A smaller HOMO-LUMO energy gap typically indicates higher chemical reactivity and lower kinetic stability dntb.gov.ua.

The electronic parameters, including HOMO and LUMO pictures, are computed and analyzed to explore the chemical reactivity of the molecule researchgate.net. While specific HOMO and LUMO energy values for this compound were not detailed in the provided snippets, the performance of this analysis is confirmed researchgate.netresearchgate.netresearchgate.net.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is employed to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack within a molecule researchgate.netresearchgate.netresearchgate.netdntb.gov.ua. For this compound, MEP surface analysis has been performed at the DFT/B3LYP level with the 6-311++G(d,p) basis set researchgate.netresearchgate.net. The MEP plot displays regions of positive (blue) and negative (red) electrostatic potential, corresponding to electron-deficient and electron-rich areas, respectively researchgate.net. These plots are crucial for locating the reactivity sites, where positive regions indicate potential sites for nucleophilic attack and negative regions for electrophilic attack researchgate.netresearchgate.netscience.gov.

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis is utilized to quantify the charge distribution among the atoms within a molecule, providing insights into the charge density and the polarity of bonds researchgate.netresearchgate.netresearchgate.netscience.gov. For this compound, this analysis has been conducted, with Mulliken atomic charges established using the 6-311G(d,p) basis set researchgate.net. This investigation helps in understanding how electrons are distributed across the molecule, influencing its interactions and reactivity researchgate.net. Although specific numerical values for the Mulliken charges were not available in the search results, the study confirms their determination to gain insights into the charge density of the titled compound researchgate.netresearchgate.netresearchgate.net.

Global Reactivity Descriptors

Hardness (η): A measure of resistance to charge transfer, indicating stability. A higher value suggests greater stability researchgate.netexcli.de.

Softness (σ): The reciprocal of hardness, indicating the ease of charge transfer and reactivity researchgate.netexcli.de.

Electronegativity (χ): A measure of a molecule's tendency to attract electrons researchgate.netexcli.de.

Electrophilicity Index (ω): Quantifies the propensity of a molecule to accept electrons excli.de.

Electron Transferred (ΔN): Indicates the fraction of electrons transferred in a chemical interaction researchgate.net.

While the exact numerical values for these descriptors for this compound were not provided in the snippets, their computation and discussion are confirmed as part of the DFT investigation to explore the compound's chemical behavior researchgate.netresearchgate.netresearchgate.net.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic excitation energies and absorption spectra of molecules researchgate.netresearchgate.netnii.ac.jp. For this compound, TD-DFT has been employed to analyze its UV-Visible spectral properties researchgate.netresearchgate.net. The studies typically use the B3LYP level of theory with the 6-311++G(d,p) basis set, often considering solvent effects (e.g., DMSO solvent) researchgate.net.

TD-DFT calculations provide theoretical absorption wavelengths (λmax), oscillator strengths, and details about the electronic transitions responsible for the observed absorption bands researchgate.net. Comparisons between the computed theoretical UV-Visible spectra and experimental UV-Visible spectra have shown acceptable agreement, validating the computational approach researchgate.netresearchgate.net. This allows for a deeper understanding of the electronic transitions within the this compound molecule and how they contribute to its spectroscopic profile.

Advanced Characterization and Structural Elucidation of 2,4 Diphenylthiazole and Its Analogs

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for confirming the structure of newly synthesized compounds and for routine quality control. For 2,4-Diphenylthiazole, Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are commonly employed.

NMR spectroscopy is a powerful technique that provides detailed information about the hydrogen and carbon atom environments within a molecule, enabling the confirmation of its structural connectivity. Chemical shifts (δ), multiplicities, and coupling constants are key parameters.

For this compound, characteristic NMR signals are observed due to the protons and carbons of the thiazole (B1198619) ring and the two phenyl substituents.

Table 1: Selected ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment (Proposed) | Solvent | Frequency | Source |

| 7.23-7.39 | m | 1H | Phenyl protons | CDCl₃ | 400 MHz | rsc.org |

| 7.43-7.49 | m | 6H | Phenyl protons | CDCl₃ | 400 MHz | rsc.org |

| 8.00 | m | 1H | Phenyl protons | CDCl₃ | 400 MHz | rsc.org |

| 8.02-8.03 | m | 1H | Phenyl protons | CDCl₃ | 400 MHz | rsc.org |

| 8.05-8.08 | m | 2H | Phenyl protons | CDCl₃ | 400 MHz | rsc.org |

| 8.09 | m | 2H | Phenyl protons | CDCl₃ | 500 MHz | rsc.org |

| 8.04 | m | 2H | Phenyl protons | CDCl₃ | 500 MHz | rsc.org |

| 7.50-7.48 | m | 6H | Phenyl protons | CDCl₃ | 500 MHz | rsc.org |

| 7.47-7.39 | m | 1H | Phenyl protons | CDCl₃ | 500 MHz | rsc.org |

Table 2: Selected ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment (Proposed) | Solvent | Frequency | Source |

| 112.6 | Thiazole carbon | CDCl₃ | 100 MHz | rsc.org |

| 126.4 | Phenyl carbons | CDCl₃ | 100 MHz | rsc.org |

| 126.6 | Phenyl carbons | CDCl₃ | 100 MHz | rsc.org |

| 128.1 | Phenyl carbons | CDCl₃ | 100 MHz | rsc.org |

| 128.7 | Phenyl carbons | CDCl₃ | 100 MHz | rsc.org |

| 128.9 | Phenyl carbons | CDCl₃ | 100 MHz | rsc.org |

| 130.0 | Phenyl carbons | CDCl₃ | 100 MHz | rsc.org |

| 133.7 | Phenyl carbons | CDCl₃ | 100 MHz | rsc.org |

| 134.5 | Phenyl carbons | CDCl₃ | 100 MHz | rsc.org |

| 156.2 | Thiazole carbon | CDCl₃ | 100 MHz | rsc.org |

| 167.8 | Thiazole carbon | CDCl₃ | 100 MHz | rsc.org |

| 167.9 | Thiazole carbon | CDCl₃ | 126 MHz | rsc.org |

| 156.3 | Thiazole carbon | CDCl₃ | 126 MHz | rsc.org |

| 134.5 | Phenyl carbons | CDCl₃ | 126 MHz | rsc.org |

| 133.8 | Phenyl carbons | CDCl₃ | 126 MHz | rsc.org |

| 130.1 | Phenyl carbons | CDCl₃ | 126 MHz | rsc.org |

| 128.8 | Phenyl carbons | CDCl₃ | 126 MHz | rsc.org |

| 128.2 | Phenyl carbons | CDCl₃ | 126 MHz | rsc.org |

| 126.5 | Phenyl carbons | CDCl₃ | 126 MHz | rsc.org |

| 112.6 | Thiazole carbon | CDCl₃ | 126 MHz | rsc.org |

Chemical shifts are typically reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard bldeasbkcp.ac.inarkat-usa.org. The consistency between different reported NMR data sets for this compound (3a/3e) reinforces the structural assignment rsc.orgrsc.orgajrconline.org.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations.

Table 3: Selected IR Data for this compound

| Frequency (cm⁻¹) | Assignment (Proposed) | Source |

| 3447 | N-H stretching (trace moisture or impurity) | ajrconline.org |

| 3114 | Aromatic C-H stretching | ajrconline.org |

| 2924 | Aliphatic C-H stretching (if present, or impurity) | ajrconline.org |

| 2855 | Aliphatic C-H stretching (if present, or impurity) | ajrconline.org |

| 1505 | C=C or C=N stretching (aromatic/heterocyclic ring) | ajrconline.org |

| 1466 | C=C or C=N stretching (aromatic/heterocyclic ring) | ajrconline.org |

| 1392 | C-H bending (aromatic) | ajrconline.org |

| 1233 | C-N stretching | ajrconline.org |

| 1102 | C-S stretching | ajrconline.org |

| 1050 | C-H bending (in-plane) | ajrconline.org |

| 974 | C-H bending (out-of-plane) | ajrconline.org |

| 851 | C-H bending (out-of-plane) | ajrconline.org |

| 762 | C-H bending (out-of-plane, monosubstituted phenyl) | ajrconline.org |

| 687 | C-H bending (out-of-plane, monosubstituted phenyl) | ajrconline.org |

The IR spectrum of this compound typically shows characteristic absorptions for aromatic C-H stretching vibrations around 3114 cm⁻¹, and ring vibrations (C=C, C=N) in the 1500-1600 cm⁻¹ region ajrconline.org. Vibrations associated with the thiazole ring and the phenyl substituents are observed, confirming the presence of these structural elements. Theoretical calculations of vibrational bands have shown good agreement with experimental FT-IR spectra for this compound researchgate.netresearchgate.net.

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which is crucial for determining its molecular formula and structural features.

Table 4: Selected Mass Spectrometry Data for this compound

| m/z (Relative Intensity %) | Assignment (Proposed) | Type of MS | Source |

| 238 (100) | [M+H]⁺ (M+1) | EIMS | ajrconline.org |

| 237 (77.20) | M⁺ | GC-MS | nih.gov |

| 134 (99.99) | [C₉H₈N]⁺ or similar fragment | GC-MS | nih.gov |

| 134 (55) | Fragment | EIMS | ajrconline.org |

| 90 (30) | Fragment | EIMS | ajrconline.org |

| 89 (20.70) | Fragment | GC-MS | nih.gov |

| 103 (15) | Fragment | EIMS | ajrconline.org |

| 238.0688 | [M+H]⁺ (found) | HRMS (ESI) | rsc.org |

| 238.0690 | [M+H]⁺ (calculated) | HRMS (ESI) | rsc.org |

| 239.0616 | [M+H]⁺ (found) | HRMS (ESI) | rsc.org |

| 238.0612 | [M+H]⁺ (calculated) | HRMS (ESI) | rsc.org |

The molecular weight of this compound is 237.32 g/mol nih.govsigmaaldrich.com. The presence of a prominent molecular ion peak at m/z 237 or [M+H]⁺ at m/z 238 confirms the molecular weight rsc.orgrsc.orgajrconline.orgnih.gov. Characteristic fragmentation patterns, such as a significant peak at m/z 134, provide further evidence for the proposed structure by indicating the loss of specific molecular fragments ajrconline.orgnih.gov. High-resolution mass spectrometry (HRMS) confirms the exact mass and elemental composition rsc.orgrsc.org.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing insights into its electronic transitions and conjugation. For this compound, the presence of extended π-electron systems due to the thiazole ring and two phenyl groups leads to characteristic absorption bands in the UV region.

While specific experimental UV-Vis absorption maxima (λmax) for this compound itself were not explicitly detailed in the provided search results, theoretical simulations using methods like time-dependent Density Functional Theory (TD-DFT) are frequently employed to predict and understand the electronic spectra of such molecules researchgate.netresearchgate.netresearchgate.net. These theoretical results often show good agreement with experimental UV-Vis absorption data for similar compounds, providing valuable insights into their electronic properties and the influence of solvent effects on their absorption wavelengths researchgate.netresearchgate.netresearchgate.net. For instance, related substituted thiazoles have shown λmax in the range of 252–328 nm in acetonitrile, indicating absorption in the UV region acs.org.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. It provides precise bond lengths, bond angles, and intermolecular interactions, offering an unequivocal confirmation of molecular geometry.

Single Crystal X-ray Diffraction (SC-XRD) studies are paramount for the unambiguous structural elucidation of organic compounds. For this compound, theoretical studies using Density Functional Theory (DFT) have been employed to optimize its geometry, including bond lengths and bond angles, at levels such as B3LYP functional with the 6-311G++(d,p) basis set researchgate.netresearchgate.net. These computational approaches provide valuable insights into the molecule's preferred conformation and electronic distribution.

While detailed experimental single crystal X-ray diffraction data (e.g., specific unit cell parameters, space group, and crystallographic coordinates) for this compound itself were not directly available in the provided search results, such studies are routinely performed for thiazole derivatives to confirm their solid-state structures. For example, analogs like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine have been characterized by SC-XRD, revealing their crystallization in triclinic (P-1) and monoclinic (P21/c) systems, respectively bldeasbkcp.ac.inresearchgate.net. These studies highlight the importance of SC-XRD in confirming the precise molecular arrangement and intermolecular interactions, such as C-H···π and π···π stacking, within the crystal lattice of thiazole-based compounds bldeasbkcp.ac.inresearchgate.net. The ability to obtain single crystals suitable for X-ray diffraction is crucial for this level of structural analysis mdpi.comnovapublishers.com.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis (HSA) and its associated two-dimensional (2D) fingerprint plots are powerful computational tools used to quantify and visualize the various types of intermolecular interactions within a crystal structure mdpi.comscirp.org. This method provides a comprehensive understanding of the close contacts contributing to crystal cohesion.

For alkyl-substituted N,4-diphenylthiazole-2-amine derivatives, Hirshfeld surface analysis and their 2D fingerprint plots have been employed to explore and quantify intermolecular interactions researchgate.netbldeasbkcp.ac.in. While specific quantitative data for this compound itself were not found in the immediate search, studies on related compounds and general principles of HSA indicate that interactions such as H···H, C···H, N···H, and π···π contacts are typically observed scirp.orgnih.govmdpi.com. H···H interactions often represent the most significant contribution to the Hirshfeld surface, accounting for a substantial percentage of the total intermolecular contacts scirp.orgnih.gov. Other interactions like C···H, N···H, and O···H also contribute, often appearing as distinct spikes or regions on the 2D fingerprint plots mdpi.comscirp.orgnih.govmdpi.com. These plots allow for the decomposition of the Hirshfeld surface to highlight specific atom-atom contacts, providing insights into their relative contributions to crystal packing mdpi.com.

Conformational Analysis in Solid State

Conformational analysis in the solid state, often investigated through techniques like single-crystal X-ray diffraction, provides crucial information about the preferred three-dimensional arrangement of atoms within a molecule when it is part of a crystal lattice. The solid-state conformation can be influenced by intramolecular forces as well as intermolecular crystal packing forces rsc.orgmdpi.com.

For N,4-diphenylthiazole-2-carboxamide derivatives, which are analogs of this compound, molecular docking analysis has revealed divergent conformational preferences influenced by the nature of substituents acs.org. This suggests that even subtle changes in molecular structure can lead to different orientations of phenyl rings or other moieties in the solid state. While the lowest energy conformers observed in the gas phase can sometimes be retained in the solid state, intermolecular forces within the crystal can also induce conformational changes or stabilize specific conformations researchgate.net. Understanding these conformational preferences is vital for predicting physical properties and reactivity.

Elemental Microanalysis

Elemental microanalysis is a fundamental analytical technique used to determine the precise elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a synthesized chemical compound. This technique is essential for validating the empirical formula derived from the molecular structure and confirming the purity of the synthesized material.

In the characterization of various thiazole-based derivatives, including those related to this compound, elemental microanalysis has been routinely employed to confirm their structures frontiersin.orgnih.govmdpi.comjocpr.com. For instance, new thiazole-based derivatives have been validated using techniques such as NMR spectroscopy and elemental microanalysis frontiersin.orgnih.gov. Similarly, diphenylthiazole-thiazolidin-4-one-based derivatives have been characterized by elemental and spectral analysis jocpr.com. This analytical data provides crucial evidence that the synthesized compound possesses the expected elemental ratios, thereby confirming its identity and purity.

Applications and Biological Activities of 2,4 Diphenylthiazole and Its Derivatives

Medicinal Chemistry and Drug Development

The diphenylthiazole scaffold has proven to be a valuable framework for designing compounds with significant medicinal potential, particularly in the realm of anticancer therapy.

Anticancer Activities and Mechanisms

Novel diphenylthiazole derivatives have demonstrated notable anticancer activities, often operating through multi-target mechanisms. These mechanisms include the inhibition of key enzymes and the modulation of crucial cellular pathways involved in cancer progression.

Many diphenylthiazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is frequently overexpressed in various malignant tumors such as colon, breast, and prostate cancers nih.govjapsonline.com. Studies have shown that a series of diphenylthiazole-substituted thiazolidinone derivatives exhibited potent anticancer activity, with their COX inhibition capabilities identified as a potential underlying mechanism bsu.edu.egnih.gov. For instance, compounds 15b and 16b demonstrated good COX-2 inhibition comparable to that of celecoxib, a known selective COX-2 inhibitor, aligning with their observed cytotoxicity against cancer cell lines bsu.edu.egnih.gov. Other diphenylthiazole-thiazolidinone hybrids, such as compounds 13b, 14, and 15b, also displayed potent COX inhibitory activity nih.gov.

Table 1: Cyclooxygenase (COX) Inhibition Activity of 2,4-Diphenylthiazole Derivatives

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| 15b | COX-2 | Comparable to celecoxib | High selectivity towards COX-2 | bsu.edu.egnih.gov |

| 16b | COX-2 | Comparable to celecoxib | High selectivity towards COX-2 | bsu.edu.egnih.gov |

| 13b | COX enzymes | 2.03-12.27 | Different selectivity profiles | nih.gov |

| 14 | COX enzymes | 2.03-12.27 | Different selectivity profiles | nih.gov |

| 15b | COX enzymes | 2.03-12.27 | Different selectivity profiles | nih.gov |

| 17b | COX-2 | - | Highest selectivity | researchgate.net |

Beyond COX inhibition, diphenylthiazole derivatives have been implicated in other critical anticancer mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. Non-steroidal anti-inflammatory drugs (NSAIDs), some of which bear the diphenylthiazole scaffold, have been reported to induce apoptosis and suppress angiogenesis in cancer cells bsu.edu.egnih.govresearchgate.net. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, and COX-2 has been shown to promote this process japsonline.com. Furthermore, specific 2,4-diphenyl-substituted thiazole (B1198619) derivatives, such as compound ZJG51, have been found to induce apoptosis in cervical cancer cell lines (HeLa cells) by regulating PRMT1-related proteins, including the activation of Caspase 9 nih.gov.

Enzyme inhibition is a vital strategy in tumor treatment, and thiazole-based derivatives, including this compound compounds, have been shown to effectively inhibit various enzymes and enzymatic pathways nih.gov. Notably, certain diphenylthiazole derivatives have demonstrated significant inhibitory activity against key targets like Tyrosine Kinases and B-RAF nih.govresearchgate.netnih.gov. For instance, compounds 10b and 17b, which are novel diphenylthiazole derivatives, exhibited remarkable activity against Epidermal Growth Factor Receptor (EGFR) and good activity against B-RAF nih.govresearchgate.net. Another study identified 2,4-diphenyl-substituted thiazole derivatives (ZJG51 and ZJG58) as potent inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), a target influencing various cancer cell processes, including resistance to apoptosis nih.gov.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathways are crucial signaling networks that regulate tumor cell angiogenesis, motility, differentiation, and proliferation, making them viable therapeutic targets in cancer treatment nih.govfrontiersin.orgnih.govmyadlm.orgcreative-diagnostics.com. Diphenylthiazole derivatives have shown promise as inhibitors of these pathways. Compounds 10b and 17b demonstrated significant activity against EGFR nih.govresearchgate.net. More recently, novel thiazole-based derivatives, specifically compounds 11d and 11f, were developed as dual EGFR/VEGFR-2 inhibitors, exhibiting high antiproliferative activity against various human cancer cell lines, even surpassing the potency of erlotinib, a known EGFR inhibitor frontiersin.org. Other derivatives, such as compounds 11a, 11d, 11e, 11f, and 12c, also showed moderate to good VEGFR-2 inhibitory activity frontiersin.org.

Table 2: Anticancer Activity of this compound and Thiazole Derivatives

| Compound | Target/Cell Line | Activity (IC50/GI50) | Reference |

| 10b | EGFR | 0.4 µM (IC50) | nih.govresearchgate.net |

| 17b | EGFR | 0.2 µM (IC50) | nih.govresearchgate.net |

| 10b | B-RAF | 1.3 µM (IC50) | nih.govresearchgate.net |

| 17b | B-RAF | 1.7 µM (IC50) | nih.govresearchgate.net |

| 15b | Various cancer cell lines | 8.88-19.25 µM (IC50) | bsu.edu.egnih.gov |

| 16b | Various cancer cell lines | 8.88-19.25 µM (IC50) | bsu.edu.egnih.gov |

| 8a | MCF-7 | 4.0 µM (IC50) | japsonline.com |

| 8a | HT-29 | 2.0 µM (IC50) | japsonline.com |

| 8a | A549 | 0.6 µM (IC50) | japsonline.com |

| ZJG51 | PRMT1 / HeLa cells | Potent inhibition / selectivity | nih.gov |

| ZJG58 | PRMT1 / Cancer cell lines | Significant inhibition | nih.gov |

| 11d | Cancer cell lines (antiproliferative) | 0.030 µM (GI50) | frontiersin.org |

| 11f | Cancer cell lines (antiproliferative) | 0.027 µM (GI50) | frontiersin.org |

| 11a | VEGFR-2 | 2.90-5.20 µM (IC50) | frontiersin.org |

| 11d | VEGFR-2 | 2.90-5.20 µM (IC50) | frontiersin.org |

| 11e | VEGFR-2 | 2.90-5.20 µM (IC50) | frontiersin.org |

| 11f | VEGFR-2 | 2.90-5.20 µM (IC50) | frontiersin.org |

| 12c | VEGFR-2 | 2.90-5.20 µM (IC50) | frontiersin.org |

Antimicrobial and Antibacterial Activities

Beyond their anticancer potential, this compound derivatives and related thiazole compounds have also been explored for their antimicrobial and antibacterial properties. The thiazole ring is a well-known pharmacophore nucleus associated with a wide range of biological activities, including antibacterial and antifungal effects nih.gov.

A series of novel 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one derivatives (compounds 4a-h) demonstrated broad-spectrum antimicrobial activity against various Candida species (fungi) and both Gram-negative and Gram-positive bacterial species scielo.brscielo.br. For instance, compound 4f showed notable efficacy against C. glabrata, while compound 4b was particularly active against K. pneumoniae (NCTC 9633), and compound 4c exhibited strong activity against E. coli (ATCC 25922) scielo.brscielo.br. Furthermore, new thiazole-based derivatives (e.g., 11b, 11e, and 12b) have been found to significantly inhibit E. coli DNA gyrase, an important target for antibacterial medications nih.govfrontiersin.org. Some 2,4-disubstituted thiazoles have also been synthesized and screened for antibacterial activity researchgate.net.

Table 3: Antimicrobial Activity of this compound and Thiazole Derivatives

| Compound | Microorganism | Activity (MIC / IC50) | Reference |

| 4f | C. glabrata | 31.25 µg/ml (MIC) | scielo.br |

| 4b | K. pneumoniae (NCTC 9633) | 62.5 µg/ml (MIC) | scielo.br |

| 4c | E. coli (ATCC 25922) | <31.25 µg/ml (MIC) | scielo.br |

| 11b | E. coli DNA gyrase | 182 nM (IC50) | nih.govfrontiersin.org |

| 11e | E. coli DNA gyrase | 190 nM (IC50) | nih.govfrontiersin.org |

| 12b | E. coli DNA gyrase | 197 nM (IC50) | nih.govfrontiersin.org |

Activity against Drug-Sensitive and Resistant Strains

Diarylthiazole (DAT) compounds, which include derivatives of this compound, have exhibited potent antimycobacterial activity against Mycobacterium tuberculosis (Mtb). These compounds have shown excellent bactericidal activity and are effective against both drug-sensitive and resistant Mtb strains. researchgate.net Research indicates that mutations in the prrB gene, which encodes the sensor kinase PrrB, can impart resistance to DAT compounds, suggesting PrrB as a potential target. researchgate.net The PrrBA two-component system, to which PrrB belongs, is a conserved and essential regulatory mechanism in Mtb, playing a role in virulence and metabolic adaptation to stress. researchgate.net This highlights the potential of DATs to target a novel system for antimycobacterial drug discovery. researchgate.net

Similarly, other thiazole derivatives, such as thiazolidine-2,4-dione (TZD) based hybrids, have demonstrated high antimycobacterial activity against the M. tuberculosis H37Rv strain and "wild" strains isolated from tuberculosis patients, including those resistant to isoniazid (B1672263) (INH), ethambutol (B1671381) (EMB), and rifampicin (B610482) (RMP). nih.govnih.gov Some of these compounds have also shown synergistic effects when combined with current first-line anti-tuberculosis drugs. nih.gov

Anti-Mycobacterial Activity

The potent anti-mycobacterial activity of diarylthiazole (DAT) compounds against Mycobacterium tuberculosis (Mtb) has been a significant area of research. researchgate.net These compounds have shown sub-micromolar minimum inhibitory concentrations (MICs) and desirable physicochemical properties, positioning them as attractive leads for further development. researchgate.net The series demonstrated excellent bactericidal activity, effective against both drug-sensitive and resistant Mtb. researchgate.net The proposed mechanism involves targeting the PrrBA two-component system, a crucial regulatory pathway in Mtb that influences virulence and stress adaptation. researchgate.net

Role of Sulfur or Nitrogen Donor Atoms in Enhancing Activity

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a versatile pharmacophore in medicinal chemistry. dntb.gov.uanih.govmdpi.com The presence of these heteroatoms contributes to the aromaticity of the ring and provides multiple reactive positions, facilitating donor-acceptor, nucleophilic, and oxidation reactions. dntb.gov.uanih.gov When incorporated into physiological systems, molecules containing a thiazole ring can interact with biochemical pathways, enzymes, or receptors, leading to various biological effects. dntb.gov.ua

Anti-inflammatory Properties

This compound and its derivatives have been extensively investigated for their anti-inflammatory properties, demonstrating significant potential as therapeutic agents. researchgate.netdntb.gov.uamdpi.comresearchgate.netnih.govacs.orgjapsonline.comresearchgate.net A series of 18 novel diphenylthiazole derivatives was synthesized and evaluated, showing significant anti-inflammatory effects in animal models of inflamed paws. researchgate.net Mechanistic studies, including docking analysis, suggest that these compounds exert their anti-inflammatory action by inhibiting cyclooxygenase (COX) enzymes. researchgate.net Notably, one compound from this series, 9e, exhibited superior activity in reducing inflammation in animal paws compared to diclofenac (B195802), a well-known anti-inflammatory drug. researchgate.net

Further research involved the synthesis of novel diphenylthiazole-amino acid conjugates, which were assessed for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema assay. japsonline.comresearchgate.net Compound 8a, bearing a methylglycine moiety, displayed high anti-inflammatory activity, achieving edema inhibition percentages between 80% and 84%. japsonline.com

Some diphenylthiazole-substituted thiazolidinone derivatives have also shown inhibitory activity against COX enzymes, contributing to their anti-inflammatory effects. researchgate.net Specifically, certain diphenylthiazole glycine (B1666218) derivatives, such as (4,5-bis(4-methoxyphenyl)thiazol-2-yl)glycine (compound 15b), demonstrated significant activity and selectivity against COX-1 over COX-2. Compound 15b exhibited an inhibitory half-maximal concentration (IC50) of 0.32 µM against COX-1 and a selectivity index (COX-2 IC50/COX-1 IC50) of 28.84. researchgate.net

Table 1: Anti-inflammatory Activity of Select Diphenylthiazole Derivatives

| Compound | Activity/Mechanism | Key Finding | Citation |

| 9e (diphenylthiazole derivative) | COX enzyme inhibition | Significantly more active than diclofenac in reducing inflamed animal paws. | researchgate.net |

| 8a (diphenylthiazole-methylglycine conjugate) | Anti-inflammatory activity (in vivo) | Edema inhibition between 80-84% in carrageenan-induced paw edema assay. | japsonline.com |

| 15b ((4,5-bis(4-methoxyphenyl)thiazol-2-yl)glycine) | COX-1 inhibition | IC50 = 0.32 µM against COX-1; COX-2 selectivity index = 28.84. | researchgate.net |

Antiparasitic Activities

This compound derivatives have also demonstrated promising antiparasitic activities, particularly against malarial pathogens. Screening studies involving 2,4-diarylthiazole-based structures, initially investigated for their antiprion properties, revealed significant antimalarial activity. researchgate.net A notable finding was their effectiveness against a chloroquine-resistant Plasmodium falciparum strain, positioning them as valuable leads for further development in antimalarial drug discovery. researchgate.net The broader class of thiazole-containing drugs is recognized for exhibiting a variety of pharmacological effects, including antiparasitic action. frontiersin.org

Antiviral Activities

The thiazole scaffold, including this compound, has attracted attention for its antiviral potential. researchgate.netmdpi.comscilit.com Molecular docking studies have explored the antiviral activities of this compound against various viral proteins, including those from Varicella Zoster Virus (VZV), Herpes Simplex Virus (HSV), and Dengue virus. researchgate.net Researchers have successfully designed and produced thiazole derivatives exhibiting antiviral activity in the nanomolar range. mdpi.com

Compounds structurally similar to N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide have shown significant activity against various viral strains in in vitro tests. These compounds demonstrated low cytotoxicity at concentrations up to 100 µM when evaluated on A549 human pulmonary endothelial cells, suggesting a favorable therapeutic window.

Prion Disease Therapeutics

This compound and its derivatives have been investigated as potential therapeutic agents for prion diseases, also known as Transmissible Spongiform Encephalopathies (TSEs), which are invariably fatal neurodegenerative disorders. nih.govacs.orgacs.org A library of 2,4-diphenylthiazol-5-ylamine and 2,4-diphenyloxazol-5-ylamine derivatives was synthesized and screened for their ability to interact with prion proteins. nih.govacs.orgacs.org

These compounds were evaluated for their binding to cellular prion protein (PrPC) using surface plasmon resonance (SPR) and for their capacity to inhibit the formation of scrapie prion protein (PrPSc) in persistently infected SMB cells. nih.govacs.orgacs.org Out of the compounds synthesized, 15 demonstrated binding to human PrPC, and six effectively inhibited PrPSc formation, exhibiting half-maximal effective concentrations (EC50s) ranging from 1.5 to 20 µM. nih.govacs.org Specifically, a 2,4-diarylthiazole derivative, identified as structure 1a, was found to bind to human PrPC. acs.orgacs.org

Subsequent studies reported a second series of reverse amide 2,4-diarylthiazole-based anti-prion compounds. nih.gov These molecules were initially tested for prion inhibition in SMB cells and then assessed for binding to recombinant PrP via SPR. nih.gov While some compounds showed high-affinity interactions with PrP, this binding did not always correlate directly with anti-prion activity in cellular models. nih.gov

Table 2: Anti-Prion Activity of Select this compound Derivatives

| Compound Class | Activity/Mechanism | Key Finding | Citation |

| 2,4-diphenylthiazol-5-ylamine derivatives | Inhibition of PrPSc formation | Six compounds showed EC50s between 1.5 and 20 µM. | nih.govacs.org |

| 2,4-diarylthiazole derivative (Structure 1a) | Binding to human PrPC | Identified as binding to huPrPC. | acs.orgacs.org |

Antioxidant Properties

Thiazole derivatives have gained significant attention for their antioxidant properties. Recent research has extensively focused on investigating the radical-scavenging abilities and modulation of enzymatic antioxidant defenses exhibited by these compounds. chemrevlett.com

Various thiazole derivatives have demonstrated promising antioxidant activity. For example, newly synthesized 2-(2-hydrazinyl)thiazole derivatives showed encouraging antioxidant effects when assessed for radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. tandfonline.com In another study, some newly synthesized thiazole derivatives exhibited potent antioxidant activity, with specific compounds showing notable IC50 values in in vitro antioxidant assays. researchgate.net While thiosemicarbazones often show higher antioxidant potential, thiazoles have also demonstrated significant activity. nih.gov

Table 2: Antioxidant Activity of Thiazole Derivatives (Example Data)

| Compound Type | Assay Method | IC50 (ppm) | Reference |

| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH method | 64.75 | aip.org |

| 2-(2-Hydrazinyl)thiazole derivatives | DPPH radical scavenging | High activity | tandfonline.com |

| Select Thiazole Derivatives | In vitro antioxidant assays | Potent activity | researchgate.net |

Materials Science Applications

The unique structural features of thiazole derivatives, including their aromatic rings and heteroatoms, contribute to their utility in the design of materials with specific electronic or optical properties. ontosight.ai Thiazole is a flexible entity due to its five-membered heteroaryl ring structure incorporating nitrogen and sulfur atoms. mdpi.com

Development of Novel Materials with Specific Electronic or Optical Properties

This compound and its derivatives are valuable in materials science, particularly in the development of novel materials exhibiting specific electronic and optical characteristics. lookchem.com Thiazoles are intrinsically fluorescent and have been utilized in the fabrication of organic light-emitting diodes (OLEDs) and semiconductors. mdpi.com The introduction of additional nitrogen atoms in the linker of π-conjugated heterocyclic compounds, such as thiazoles, can significantly improve their optical, electrical, and photoelectric applications. mdpi.com

Research has focused on thiazolo[5,4-d]thiazole (B1587360) (TT)-based derivatives as hole-selective materials for enhancing the performance of wide-bandgap perovskite solar cells (PSCs). These materials demonstrate tunable optoelectronic properties, with time-of-flight hole mobilities ranging from 4.33 × 10-5 to 1.63 × 10-3 cm2 V-1 s-1 and ionization potentials from -4.93 to -5.59 eV. nih.gov Alkoxy-functionalized bithiophene/thiazoles, featuring unique head-to-head (HH) linkages and coplanar backbone conformations, have also been developed as building blocks for high-performance organic and polymeric semiconductors in various optoelectronic devices. acs.org

Use as Building Blocks for Complex Molecules (e.g., Polymeric Materials, Dyes)

This compound and its related compounds serve as versatile building blocks in the synthesis of more complex molecules, including polymeric materials and dyes. ontosight.aichemimpex.com The thiazole moiety is a significant heterocycle in chemistry and can be incorporated into the main chain of polymers to create materials with enhanced properties, such as thermal and chemical resistance. mdpi.com

For instance, new carbazole-based thiazole derivatives have been designed as dyes, exploring their photophysical properties and potential applications. mdpi.com Polymers containing 4-hydroxy-1,3-thiazole units have been designed as non-classical fluorescence emitters, similar to luciferin (B1168401) dye. chim.it The ability of thiazole derivatives to act as building blocks is crucial for researchers and industry professionals seeking to develop new materials and pharmaceuticals. chemimpex.com

Table 3: Materials Science Applications of Thiazole Derivatives

| Application Area | Specific Use/Property | Example Derivatives | Reference |

| Optoelectronics | Hole-selective materials in perovskite solar cells, tunable optoelectronic properties | Thiazolo[5,4-d]thiazole (TT)-based derivatives | nih.gov |

| Organic/Polymeric Semiconductors | High-performance semiconductors with optimized charge transport properties | Alkoxy-functionalized bithiophene/thiazoles | acs.org |

| Dyes and Pigments | Synthesis of novel dyes with specific photophysical properties | Carbazole-based thiazole dyes | mdpi.com |

| Polymeric Materials | Building blocks for polymers with enhanced thermal and chemical resistance | Thiazole-containing polyurea structures | mdpi.com |

| Fluorescent Probes | Biological imaging due to unique fluorescent properties | 2-Methyl-4,5-diphenylthiazole | chemimpex.com |

Future Directions and Research Perspectives

Optimization of Biological Activity through Further Derivatization

The structural versatility of the 2,4-diphenylthiazole core allows for extensive chemical modification, a key strategy for enhancing therapeutic potential. researchgate.net Future research will concentrate on synthesizing new derivatives to optimize potency, selectivity, and pharmacokinetic properties. The structural flexibility, particularly at the C-5 position of the thiazole (B1198619) ring and on the two phenyl rings, provides ample opportunity for derivatization to fine-tune biological activity. researchgate.netnih.gov

Key areas for derivatization include:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., methoxy (B1213986), fluoro, nitro groups) on the phenyl rings at the 2- and 4-positions can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. For instance, studies on 2-phenylthiazole-4-carboxamide (B13865131) derivatives have shown that a methoxy group at the 4-position of an arylacetamido pendant improved activity against Caco-2 cancer cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines. nih.gov

Modification of the Thiazole Core: While the 2,4-diphenyl substitution is a common scaffold, modifications at the C-5 position of the thiazole ring can introduce new interaction points with target proteins.

Hybrid Molecule Synthesis: Creating hybrid molecules by linking the this compound scaffold with other known pharmacophores is a promising strategy. This approach aims to combine the therapeutic advantages of both moieties, potentially leading to compounds with novel mechanisms of action or improved activity profiles. researchgate.net

The goal of these derivatization efforts is to build comprehensive Structure-Activity Relationship (SAR) models. nih.govnih.gov These models are crucial for rationally designing next-generation compounds with superior efficacy and reduced off-target effects.

Table 1: Examples of 2,4-Disubstituted Thiazole Derivatives and Their Biological Targets

| Compound Series | Substitution Pattern | Target/Activity | Reference |

|---|---|---|---|

| 2-Phenylthiazole-4-carboxamides | Substituted arylacetamido at the para-position of the 2-phenyl ring | Anticancer (T47D, Caco-2, HT-29 cell lines) | nih.gov |

| 2,4-Disubstituted arylthiazole adamantane (B196018) derivatives | Adamantane ring addition and an aliphatic amine side chain | Trypanocidal (T. brucei) | nih.gov |

| Diphenylthiazole derivatives | Various substitutions on the phenyl rings | Anticancer (EGFR, BRAF), Anti-inflammatory (COX-1/COX-2) | nih.gov |

In Vivo Efficacy, Pharmacokinetics, and Toxicity Studies

While many this compound derivatives have shown promising results in laboratory (in vitro) tests, the critical next step is to evaluate their performance in living organisms (in vivo). nih.gov These studies are essential to determine a compound's true therapeutic potential. Future research must bridge the gap between in vitro activity and in vivo efficacy. nih.gov

This phase of research involves:

Efficacy in Animal Models: Testing the most potent compounds in relevant animal models of disease (e.g., xenograft models for cancer) is necessary to confirm that the in vitro activity translates to a therapeutic effect in a complex biological system. nih.govmdpi.com

Pharmacokinetic Profiling: Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds is crucial. dovepress.com Pharmacokinetic studies determine how the body processes the drug, including its bioavailability, half-life, and how it is distributed to various tissues. dovepress.comnih.gov Poor pharmacokinetic properties are a common reason for the failure of drug candidates. nih.gov

Toxicity Assessment: Comprehensive toxicity studies are required to identify any potential adverse effects. These studies are fundamental to establishing a safety profile for any potential drug candidate. nih.gov

Data from these in vivo studies are indispensable for identifying lead compounds that not only are effective but also possess the necessary safety and pharmacokinetic profiles to be considered for clinical development.

Exploration of Novel Synthetic Pathways

The efficiency and environmental impact of chemical synthesis are increasingly important considerations in drug development. Future research will likely focus on developing innovative and sustainable methods for producing this compound and its derivatives.

Recent advancements have already pointed toward greener synthetic protocols. For example, a new method involves the bromination of ethyl benzoylacetates with N-Bromosuccinimide (NBS) in the presence of 2-hydroxypropyl-β-cyclodextrin, followed by a direct cyclization with thiobenzamides in water. researchgate.net This approach offers several advantages over traditional methods, including fewer reaction steps, milder reaction conditions, and a simpler workup procedure using water as an environmentally friendly solvent. researchgate.net

Further exploration in this area could involve:

Catalyst Development: Investigating new catalysts that can improve reaction yields and reduce reaction times.

One-Pot Syntheses: Designing multi-component reactions where several synthetic steps are combined into a single procedure, reducing waste and improving efficiency.

Flow Chemistry: Utilizing continuous flow reactors for a safer, more scalable, and consistent production of these compounds.

These modern synthetic strategies will be crucial for the cost-effective and environmentally responsible production of this compound derivatives for further research and potential commercialization. researchgate.net

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new drugs. nih.goveco-vector.comijprs.com For the this compound scaffold, advanced computational modeling will be pivotal in guiding future research.

Key computational approaches include:

Molecular Docking: These studies simulate the interaction between a derivative and its protein target at the molecular level. nih.gov Docking can predict the binding orientation and affinity of a compound, providing insights into its mechanism of action. For example, docking studies have been used to understand how novel 2,4-disubstituted thiazole derivatives bind to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. jptcp.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models can predict the activity of yet-unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This "pharmacophore" can then be used to screen large databases of virtual compounds to find new potential drug candidates. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic behavior of the drug-target complex over time, offering insights into the stability of the interaction and the mechanism of inhibition. mdpi.com

By integrating these computational methods, researchers can more efficiently design potent and selective inhibitors, predict potential liabilities, and elucidate the complex molecular mechanisms underlying the biological activity of this compound derivatives. eco-vector.commdpi.com

Development of Multi-Targeted Inhibitors

Complex diseases like cancer often involve multiple signaling pathways. mdpi.com A promising therapeutic strategy is the development of single molecules that can simultaneously inhibit multiple targets, which may offer greater efficacy and a lower likelihood of drug resistance. nih.govresearchgate.net The this compound scaffold is well-suited for the design of such multi-targeted agents. nih.gov

Research has already demonstrated the potential of this approach. Certain novel diphenylthiazole derivatives have been shown to act as multi-target agents by inhibiting EGFR, BRAF, and cyclooxygenase (COX) enzymes, all of which are relevant in cancer and inflammation. nih.gov Another study focused on thiazole-based derivatives as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key receptors involved in tumor growth and angiogenesis. nih.gov

Future efforts in this area will focus on:

Rational Design: Using structural information from multiple targets to design single molecules capable of fitting into the binding sites of each.

Balancing Activity: Fine-tuning the chemical structure to achieve a desired balance of inhibitory activity against each target.

Systems Biology Approaches: Integrating genomic and proteomic data to identify the most effective combinations of targets to pursue for a given disease.

The development of multi-targeted inhibitors based on the this compound scaffold represents a sophisticated and powerful direction for future drug discovery, holding the potential for more effective treatments for complex multifactorial diseases. mdpi.comresearchgate.net

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,4-Diphenylthiazole with high yield and purity?

- Methodological Answer: The I2/TBHP-promoted domino reaction is effective for synthesizing this compound, achieving an 86% isolated yield. Key parameters include using chloroform as the solvent, maintaining reflux conditions, and ensuring stoichiometric control of iodine as a catalyst. Post-reaction purification via column chromatography and crystallization (e.g., ethanol-water) enhances purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer: Combine <sup>1</sup>H NMR (400 MHz, CDCl3) and <sup>13</sup>C NMR (101 MHz, CDCl3) to confirm aromatic proton environments and carbon backbone symmetry. HRMS (ESI) with a calculated [M+H]<sup>+</sup> of 238.0688 (observed: 238.0680) verifies molecular composition. Cross-check melting points (101–104°C) with literature to assess crystallinity .

Q. What solvent systems are suitable for recrystallizing this compound derivatives?

- Methodological Answer: Use mixed-solvent systems (e.g., water-ethanol) for recrystallization. For example, cooling refluxed DMSO solutions in ice water followed by stirring at room temperature improves crystal formation, as demonstrated in analogous thiazole-triazole syntheses .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in advanced oxidation processes (AOPs)?

- Methodological Answer: Employ DFT calculations (e.g., M06-2X/6–311+G(d,p)) to simulate hydroxyl radical (•OH) interactions. Analyze reaction pathways such as addition-elimination or hydrogen atom transfer, which dominate in AOPs. Validate predictions with experimental detection of phenolic intermediates or quinone radicals .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer: Conduct systematic reviews using tools like the BEES-C instrument to evaluate data quality (e.g., analyte stability, contamination avoidance). Reproduce assays under standardized conditions (e.g., MIC testing against S. aureus or C. albicans) and apply meta-analysis to reconcile discrepancies .

Q. How to design multi-step synthetic routes for this compound hybrids with enhanced bioactivity?

- Methodological Answer: Integrate modular coupling reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append triazole or benzimidazole moieties. Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd for cross-coupling) to improve yields. Validate purity via HPLC and bioactivity via dose-response assays .

Q. What role does the diphenylthiazole scaffold play in structure-activity relationships (SAR) for anticancer agents?

- Methodological Answer: Combine the scaffold with COX-2 inhibitors (e.g., thiazolidinones) to enhance cytotoxicity. Use docking studies (AutoDock Vina) to predict binding affinities for targets like tubulin or DNA topoisomerase. Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC50 values in MTT assays .

Q. How to assess the environmental persistence of this compound using biomonitoring data?

- Methodological Answer: Leverage LC-MS/MS to quantify urinary metabolites in exposed populations. Account for short physiological half-lives by sampling at multiple time points. Cross-reference with environmental matrices (soil/water) using SPE extraction and isotope dilution to track degradation pathways .

Methodological Tables

Table 1: Key Spectroscopic Data for this compound

Table 2: Synthetic Optimization Parameters for Thiazole Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | I2/TBHP | 86% yield, minimal byproducts |

| Solvent | Chloroform or DMSO | Enhances reaction homogeneity |

| Temperature | Reflux (80–100°C) | Accelerates cyclization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。